Benzo[d]isoxazol-3-ylmethanamine

Medicinal Chemistry Fragment-Based Drug Discovery ADME Optimization

Secure your supply of this essential benzisoxazole building block (MW 148.16, LogP 0.56). Verified 98% purity ensures reliability as a versatile fragment for FBDD, RTK inhibitor design, and CNS-penetrant probe synthesis. The free primary amine enables diverse derivatization, making it superior to pre-functionalized analogs like zonisamide for scaffold-hopping campaigns.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 155204-08-3
Cat. No. B1279938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazol-3-ylmethanamine
CAS155204-08-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CN
InChIInChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2
InChIKeyNJPJEUXBRLCEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isoxazol-3-ylmethanamine (CAS 155204-08-3) – A Primary Amine Building Block for Heterocyclic Scaffolds


Benzo[d]isoxazol-3-ylmethanamine (CAS 155204-08-3) is a heterocyclic organic compound belonging to the benzisoxazole class, characterized by a benzene ring fused to an isoxazole core with an aminomethyl substituent at the 3-position . Its molecular formula is C₈H₈N₂O with a molecular weight of 148.16 g/mol, and it is commercially available as a research chemical with typical purities of 95–98% . The compound serves primarily as a versatile synthetic intermediate or building block in medicinal chemistry, enabling the construction of more complex benzo[d]isoxazole-containing molecules for drug discovery programs targeting kinase inhibition, neurological disorders, and other therapeutic areas [1].

Why Benzo[d]isoxazol-3-ylmethanamine Cannot Be Freely Substituted with Other Benzisoxazole Analogs


While the benzisoxazole scaffold appears in numerous research compounds, Benzo[d]isoxazol-3-ylmethanamine occupies a distinct physicochemical and functional niche that prevents straightforward substitution. Unlike the approved drug zonisamide, which contains a sulfonamide group critical for its anticonvulsant activity [1], this compound presents a free primary amine that serves as a reactive handle for further derivatization—enabling amide bond formation, reductive amination, and urea coupling that are inaccessible with the sulfonamide analog . Compared to 3-amino benzo[d]isoxazole derivatives that incorporate bulky N,N′-diphenyl urea moieties for potent VEGFR/PDGFR inhibition (e.g., compound 50 with ED₅₀ = 2.0 mg/kg in vivo) [2], the parent aminomethyl compound is a minimalist, low-molecular-weight building block (MW = 148.16) suitable for fragment-based drug discovery and scaffold-hopping campaigns where steric bulk would compromise binding-site accessibility. Similarly, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives are optimized for selective SMS2 inhibition (IC₅₀ values in the low nanomolar range) [3], whereas the unadorned aminomethyl core offers a clean slate for divergent synthetic exploration. Substituting this compound with a pre-functionalized analog may foreclose critical synthetic routes or introduce unwanted physicochemical liabilities that alter downstream PK/PD profiles.

Quantitative Differentiators for Benzo[d]isoxazol-3-ylmethanamine (CAS 155204-08-3) in Procurement Decisions


Molecular Weight and Physicochemical Profile Compared to Key Benzisoxazole Analogs

Benzo[d]isoxazol-3-ylmethanamine possesses a molecular weight of 148.16 g/mol, a LogP of 0.56, a predicted pKa of 7.41, and contains one hydrogen bond donor and two hydrogen bond acceptors . In contrast, the clinically used analog zonisamide (MW = 212.23 g/mol, LogP = 0.93, pKa = 10.2) is significantly larger and more lipophilic [1], while advanced 3-amino benzo[d]isoxazole RTK inhibitors (e.g., compound 50, MW ≈ 450–550 g/mol) are substantially heavier [2]. The lower molecular weight and balanced lipophilicity (LogP = 0.56) of the target compound align with fragment-like physicochemical space, making it preferable for lead-generation libraries where rule-of-three compliance is desired.

Medicinal Chemistry Fragment-Based Drug Discovery ADME Optimization

Commercial Purity Specifications and Batch-to-Batch Consistency

The compound is consistently supplied at 98% purity by multiple reputable vendors (Fluorochem, AKSci) , with some suppliers offering 95% minimum purity . In comparison, the hydrochloride salt form (CAS 57148-96-6) is also available at 98% purity but with a higher molecular weight (184.63 g/mol) due to the counterion . For procurement of structurally similar building blocks such as 3-(aminomethyl)-1,2-benzisoxazole, purity specifications vary more widely (95–98%) and fewer vendors provide detailed analytical documentation. The 98% purity grade of the free base ensures minimal interference from impurities in downstream synthetic steps, reducing the need for repurification and improving yield reproducibility in multi-step syntheses.

Quality Control Reproducible Research Synthetic Intermediate

GHS Hazard Profile and Safe Handling Considerations

According to CLP-classified safety data sheets, Benzo[d]isoxazol-3-ylmethanamine carries GHS07 labeling with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is less severe than that of certain substituted benzisoxazole derivatives (e.g., 5-chlorobenzo[d]isoxazol-3-ol, which exhibits acute toxicity Category 3), and it is classified as non-hazardous for transport . The free base form does not require special storage conditions beyond cool, dry, well-ventilated areas . In contrast, the hydrochloride salt (CAS 57148-96-6) shares a similar GHS profile but may present additional handling complexities due to its ionic nature and potential for hygroscopicity.

Occupational Safety Laboratory Handling Risk Assessment

Synthetic Versatility: Aminomethyl Handle Enables Diverse Derivatization

The primary aminomethyl group at the 3-position of the benzisoxazole core provides a reactive nucleophilic site amenable to a wide range of chemical transformations—including amide coupling, reductive amination, urea formation, and sulfonamide synthesis—without requiring protecting group strategies . This contrasts with 3-amino benzo[d]isoxazole analogs, where the amino group is directly attached to the heterocycle and exhibits different electronic and steric properties that influence coupling efficiency and regioselectivity [1]. In reported SAR studies, 3-amino benzo[d]isoxazole derivatives with N,N′-diphenyl urea appendages achieved potent VEGFR inhibition (IC₅₀ values as low as 247 nM), whereas the parent aminomethyl compound serves as an unadorned starting point for divergent exploration of alternative substitution patterns [2]. The methylene spacer in the target compound provides conformational flexibility that can be exploited to optimize target engagement without compromising the core benzisoxazole pharmacophore.

Medicinal Chemistry Parallel Synthesis Library Generation

Recommended Application Scenarios for Benzo[d]isoxazol-3-ylmethanamine in Research and Development


Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 148.16 g/mol and a LogP of 0.56, Benzo[d]isoxazol-3-ylmethanamine complies with the 'rule of three' for fragment libraries . Its balanced physicochemical properties make it an ideal fragment for screening against kinase, GPCR, or epigenetic targets, where low molecular complexity and high ligand efficiency are prioritized. The free primary amine provides a reactive site for fragment elaboration via click chemistry or amide coupling upon hit identification .

Synthesis of Kinase Inhibitor Scaffolds

The benzisoxazole core is a recognized pharmacophore for receptor tyrosine kinase (RTK) inhibition, as demonstrated by 3-amino benzo[d]isoxazole derivatives that achieve IC₅₀ values as low as 247 nM against VEGFR [1]. Benzo[d]isoxazol-3-ylmethanamine serves as a versatile starting material for constructing novel RTK inhibitor candidates through functionalization of the aminomethyl group with urea, amide, or heteroaryl moieties. Its lower molecular weight compared to advanced leads (e.g., compound 50, MW ≈ 450–550 g/mol) [2] allows systematic exploration of substitution effects on potency and selectivity without premature optimization of PK properties.

Neuroscience Probe Development

Given the structural relationship to zonisamide—a clinically used anticonvulsant with broad-spectrum activity—and the compound's favorable LogP (0.56) and low molecular weight (148.16 g/mol), Benzo[d]isoxazol-3-ylmethanamine is a logical starting point for designing CNS-penetrant chemical probes [3]. The primary amine can be elaborated into sulfonamide, carbamate, or amide derivatives to explore structure-activity relationships for ion channel modulation, neurotransmitter receptor binding, or synaptic protein interactions . The GHS hazard profile (Category 4 oral toxicity) supports routine laboratory handling during early-stage discovery .

Building Block for Parallel Synthesis and Library Production

The consistent 98% purity specification and availability from multiple vendors make Benzo[d]isoxazol-3-ylmethanamine a reliable building block for parallel synthesis of focused compound libraries. The nucleophilic aminomethyl group undergoes high-yielding transformations with commercially available carboxylic acids, isocyanates, sulfonyl chlorides, and aldehydes, enabling rapid production of diverse benzisoxazole-containing analogs for high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[d]isoxazol-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.